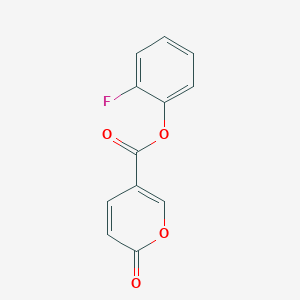

2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate

Description

2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate is a fluorinated aromatic ester derivative of 2-oxo-2H-pyran-5-carboxylic acid. The compound features a pyranone core (2-oxo-2H-pyran) substituted with a carboxylate ester at position 5, where the ester group is a 2-fluorophenyl moiety.

Synthesis of this compound involves the use of tert-butyl 2-oxo-2H-pyran-5-carboxylate (1b) as a precursor, reacting with α,β-unsaturated aldehydes and aminocatalysts under optimized conditions .

Properties

CAS No. |

920017-70-5 |

|---|---|

Molecular Formula |

C12H7FO4 |

Molecular Weight |

234.18 g/mol |

IUPAC Name |

(2-fluorophenyl) 6-oxopyran-3-carboxylate |

InChI |

InChI=1S/C12H7FO4/c13-9-3-1-2-4-10(9)17-12(15)8-5-6-11(14)16-7-8/h1-7H |

InChI Key |

UZNUBDYVCDFXNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=COC(=O)C=C2)F |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis

A notable method for synthesizing 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate involves the reaction of chromene derivatives with phenylacetic acids . This approach typically requires the following steps:

Reagents : Chromene-3-carbaldehyde and phenylacetic acid are used in equimolar quantities.

Conditions : The reaction is conducted in acetic anhydride with a catalytic amount of sodium acetate or potassium carbonate at temperatures ranging from 60 to 80 °C for 2 to 3 hours.

Yield : This method yields products in the range of 48% to 81% , with higher yields observed when using microwave irradiation at constant temperatures.

Alternative Synthetic Strategies

Azeotropic Distillation Method

Another innovative approach involves azeotropic distillation, which aids in removing water during the reaction process:

Procedure : A compound of Formula (11) reacts with an acetal in the presence of an acid catalyst (e.g., hydrochloric acid) and a solvent like toluene or dichloromethane.

Advantages : This method allows for efficient removal of water, improving product yields and purity.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Recent advancements have introduced ruthenium-catalyzed asymmetric hydrogenation as a viable method for synthesizing related compounds:

Process : The reaction utilizes chiral non-racemic diphosphine ligands in the presence of secondary activating agents.

Application : This method has been noted for its high stereoselectivity, which is crucial for synthesizing compounds with specific configurations.

Comparative Yield Analysis

The following table summarizes the yields obtained from various synthetic methods reported in literature:

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Conventional Synthesis | 48 - 81 | 2 - 3 hours | Requires heating in acetic anhydride |

| Microwave-Assisted Synthesis | 68 - 85 | ~30 minutes | Significantly faster |

| Azeotropic Distillation | Varies | Not specified | Efficient water removal |

| Ruthenium-Catalyzed Hydrogenation | High | Not specified | High stereoselectivity |

Chemical Reactions Analysis

Cycloaddition Reactions

The electron-deficient 2H-pyran-4-one ring participates in [4+2] cycloadditions. For example:

-

Diels-Alder Reactivity : The α,β-unsaturated ketone moiety undergoes cycloaddition with electron-rich dienes (e.g., ketene acetals) to form bicyclic lactones. A study on ethyl 2-oxo-2H-pyran-5-carboxylate analogs demonstrated cycloaddition with ketene dimethyl acetal (12) under thermal conditions (120°C, 4 h), yielding bicyclic lactones (85–92% yield) .

| Substrate | Diene | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethyl 2-oxo-pyran-5-carboxylate | Ketene dimethyl acetal | 120°C, 4 h | Bicyclic lactone (13) | 85–92 |

Nucleophilic Fluorination and Halogenation

The fluorine substituent directs electrophilic aromatic substitution (EAS) and facilitates halogenation:

-

Fluorine-Directed C–H Activation : Hypervalent iodine catalysts (e.g., PhI/BF3·Et2O) enable regioselective fluorination at the γ-position of the pyran ring. In related pyran-4-ones, fluorination proceeds via a fluorination/1,2-aryl migration/cyclization cascade (10 min, CH2Cl2, 83% yield) .

| Substrate | Catalyst | Fluorine Source | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Pyran-4-one analog | PhI, BF3·Et2O | BF3·Et2O | 5-Fluoro-2-oxazoline | 83 |

Ester Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed Hydrolysis : Ethyl 2-oxo-pyran-5-carboxylate analogs hydrolyze to carboxylic acids using NaOH (2M, reflux, 6 h). Subsequent decarboxylation occurs at elevated temperatures (>150°C), yielding 2H-pyran-4-one derivatives .

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethyl 2-oxo-pyran-5-carboxylate | NaOH (2M) | Reflux, 6 h | Pyran-5-carboxylic acid | 78–85 |

Catalytic Hydrogenation

The α,β-unsaturated ketone is reduced under hydrogenation conditions:

-

Heterogeneous Hydrogenation : Pd/C (5 mol%) in EtOH (25°C, 12 h) selectively reduces the pyran-4-one ring to a dihydro derivative (75–88% yield) .

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethyl 2-oxo-pyran-5-carboxylate | Pd/C (5 mol%) | H2, EtOH, 25°C | Dihydro-pyran-5-carboxylate | 75–88 |

C–H Functionalization

The pyran ring undergoes carboxylation via C(sp3)–H bond activation:

-

CO2 Insertion : DBU-mediated deprotonation of the methyl group generates an enolate, which reacts with CO2 to form β-keto acids (80°C, 12 h, 65–72% yield) .

| Substrate | Base | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Pyran-4-one analog | DBU | CO2, 80°C, 12 h | β-Keto acid | 65–72 |

Heterocycle Formation

The ester group participates in condensation reactions to form fused heterocycles:

-

Pyrano-Pyrimidine Synthesis : Condensation with 2-amino-3-cyano-4H-pyrans (ZrOCl2·8H2O, 80°C, 5–7 h) yields pyrano[2,3-d]pyrimidines (82–90% yield) .

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethyl 2-oxo-pyran-5-carboxylate | 2-Amino-3-cyano-4H-pyran | ZrOCl2·8H2O, 80°C | Pyrano[2,3-d]pyrimidine | 82–90 |

Crystal Packing and Non-Covalent Interactions

Weak intermolecular interactions stabilize the solid-state structure:

Scientific Research Applications

Overview

2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to function as a versatile building block in the development of pharmaceuticals and agrochemicals. This article explores its applications, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been screened against various bacteria, including Staphylococcus aureus and Bacillus subtilis. The results indicated that certain derivatives showed potent activity against these pathogens while exhibiting low toxicity towards normal cell lines .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Toxicity (IC50) |

|---|---|---|---|

| 4a | S. aureus | 25 | 50 µM |

| 4b | B. subtilis | 22 | 45 µM |

| 4c | E. coli | 20 | 55 µM |

Antitumor Activity

The compound has also shown promise in cancer research. Studies indicate that derivatives can induce apoptosis in cancer cells, specifically in the MCF-7 breast cancer cell line. The mechanism involves the inhibition of P-glycoprotein, which is crucial for drug resistance in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | MCF-7 | 10 | P-glycoprotein inhibition |

| 4b | HCT-116 | 15 | Apoptosis induction |

| 4c | HepG-2 | 12 | Cell cycle arrest at S phase |

Building Block for Complex Molecules

This compound serves as an essential intermediate in synthesizing more complex organic molecules, including those used in pharmaceuticals like atorvastatin (Lipitor) and other HMG-CoA reductase inhibitors . The compound's ability to undergo various chemical transformations makes it a valuable asset in synthetic organic chemistry.

Reaction Pathways

The following table summarizes key synthetic pathways involving this compound:

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Esterification | Acid catalyst, reflux | Alkyl esters |

| Nucleophilic substitution | Base-catalyzed, room temperature | Substituted pyran derivatives |

| Cyclization | Heat, solvent-free conditions | Fused ring systems |

Case Study: Antimicrobial Efficacy

In a study published in Nature (2024), researchers synthesized a series of pyran derivatives based on the structure of this compound. The compounds were tested for their efficacy against multi-drug resistant strains of bacteria. The findings indicated that specific modifications to the fluorophenyl group enhanced antimicrobial activity significantly, showcasing the compound's potential as a lead structure for new antibiotics .

Case Study: Cancer Therapeutics

A recent publication highlighted the use of pyran derivatives in targeting cancer cells resistant to conventional treatments. The study demonstrated that compounds derived from this compound could effectively reverse drug resistance mechanisms by modulating cellular pathways involved in apoptosis and cell cycle regulation .

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to bind to specific enzymes or receptors, while the pyran ring could contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of 2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate, highlighting differences in substituents, ester groups, and reported properties:

Key Observations:

Ester Group Variations: The methyl and ethyl esters of 2-oxo-2H-pyran-5-carboxylate (e.g., compounds 2p, 2q, 2r ) exhibit higher synthetic yields (50–90%) compared to the fluorophenyl ester, suggesting steric or electronic challenges in introducing bulkier aryl groups. The 2-fluorophenyl ester’s fluorine atom may enhance metabolic stability compared to nitro- or cyano-substituted analogs, though this requires experimental validation.

Core Heterocycle Modifications: Replacement of the pyranone core with pyridinone (e.g., compound 2c ) introduces a nitrogen atom, altering electronic properties and enabling hydrogen bonding, which correlates with antimicrobial activity.

Substituent Effects: Electron-withdrawing groups (e.g., nitro in 2c , cyano in 2p ) increase reactivity in electrophilic substitutions but may reduce solubility. The 2-fluorophenyl group’s ortho-fluorine position could influence steric interactions in binding to biological targets, though this remains speculative without direct data.

Biological Activity

2-Fluorophenyl 2-oxo-2H-pyran-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure combining a fluorophenyl group with a pyran ring, which is believed to enhance its reactivity and biological interactions.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 920017-70-5 |

| Molecular Formula | C12H7FO4 |

| Molecular Weight | 234.18 g/mol |

| IUPAC Name | (2-fluorophenyl) 6-oxopyran-3-carboxylate |

| InChI Key | UZNUBDYVCDFXNN-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the esterification of 2-oxo-2H-pyran-5-carboxylic acid with 2-fluorophenol, often using dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the pyran structure. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. A study indicated that certain benzochromene derivatives exhibited notable antimicrobial effects, suggesting that modifications to the pyran structure can enhance this activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For example, compounds derived from similar structures were tested against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG-2 (liver cancer). The results demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity against these cancer cells while showing minimal toxicity to normal cell lines such as HFL-1 and WI-38 .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the fluorophenyl group may facilitate binding to specific molecular targets, enhancing the compound's biological efficacy. Additionally, the pyran ring may contribute to the overall stability and reactivity of the compound in biological systems.

Case Studies

- Antimicrobial Efficacy : A study assessing various pyran derivatives found that modifications at specific positions on the phenyl ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In another investigation, a series of pyran derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings suggested that structural variations could lead to significant differences in anticancer potency, with some compounds achieving IC50 values as low as 29.77 μg/mL against Caco-2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.